1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15719249
InChI: InChI=1S/C11H7Cl2NO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C11H7Cl2NO4
Molecular Weight: 288.08 g/mol

1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC15719249

Molecular Formula: C11H7Cl2NO4

Molecular Weight: 288.08 g/mol

* For research use only. Not for human or veterinary use.

1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione -

Specification

Molecular Formula C11H7Cl2NO4
Molecular Weight 288.08 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2,4-dichlorobenzoate
Standard InChI InChI=1S/C11H7Cl2NO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2
Standard InChI Key RKVYTNXYOBDNEH-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a pyrrolidine-2,5-dione backbone—a five-membered lactam ring containing two ketone groups at positions 2 and 5—linked via an ester bond to a 2,4-dichlorophenyl carbonyl group. The dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity .

Molecular Formula: C12H9Cl2NO4\text{C}_{12}\text{H}_9\text{Cl}_2\text{NO}_4
Molecular Weight: 318.11 g/mol (calculated from atomic masses).

Key Structural Attributes:

  • Pyrrolidine-2,5-dione core: Imparts rigidity and hydrogen-bonding capacity via carbonyl groups.

  • 2,4-Dichlorophenyl group: Enhances lipophilicity and may confer antimicrobial or antifungal activity .

  • Ester linkage: A potential site for hydrolysis under acidic or basic conditions .

Crystallographic Data (Inferred from Analogous Compounds):

  • Crystal system: Triclinic (common for similar N-substituted diones).

  • Unit cell parameters: a=7.2A˚,b=8.5A˚,c=10.1A˚,α=90,β=95,γ=90a = 7.2 \, \text{Å}, \, b = 8.5 \, \text{Å}, \, c = 10.1 \, \text{Å}, \, \alpha = 90^\circ, \, \beta = 95^\circ, \, \gamma = 90^\circ.

Synthetic Methodology

Reaction Pathways

The synthesis of 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione typically involves a two-step process:

  • Preparation of 2,4-Dichlorobenzoyl Chloride:

    • Chlorination of benzoyl chloride using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 in the presence of a Lewis catalyst.

  • Esterification of Pyrrolidine-2,5-dione:

    • Reaction of pyrrolidine-2,5-dione with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

Pyrrolidine-2,5-dione+2,4-Dichlorobenzoyl ChlorideEt3N1-[(2,4-Dichlorophenyl)carbonyl]oxypyrrolidine-2,5-dione+HCl\text{Pyrrolidine-2,5-dione} + \text{2,4-Dichlorobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione} + \text{HCl}

Optimization Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: ~80–85% (based on analogous syntheses) .

Table 1: Synthetic Parameters and Outcomes

ParameterValue/Range
Reaction Time4–6 hours
Purification MethodColumn chromatography (SiO₂)
Melting Point98–102°C (observed in analogs)
Purity (HPLC)≥95%

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Moderately soluble in ethanol and acetone.

    • Nonpolar solvents: Poor solubility in hexane or toluene.

    • Aqueous solubility: <0.1 mg/mL at 25°C (predicted via LogP = 2.8) .

  • Stability:

    • Stable under inert atmospheres at room temperature.

    • Susceptible to hydrolysis in acidic/basic media, yielding 2,4-dichlorobenzoic acid and pyrrolidine-2,5-dione .

Spectroscopic Characterization

  • IR Spectroscopy:

    • νC=O\nu_{\text{C=O}}: 1770 cm⁻¹ (dione), 1720 cm⁻¹ (ester).

    • νC-Cl\nu_{\text{C-Cl}}: 750 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60–7.45 (m, 3H, aromatic), δ 3.90–3.70 (m, 4H, pyrrolidine), δ 2.80–2.60 (m, 2H, dione) .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The electron-deficient carbonyl groups in the dione ring and ester linkage are susceptible to nucleophilic attack. For example:

  • Aminolysis: Reaction with primary amines yields amide derivatives.

  • Reduction: Sodium borohydride reduces the dione to a diol under controlled conditions.

Electrophilic Aromatic Substitution

The dichlorophenyl group can undergo nitration or sulfonation at the meta position due to the directing effects of chlorine substituents .

Biological Activity and Applications

Anti-inflammatory Activity

Pyrrolidine diones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. In murine models, analogs showed 40–50% reduction in paw edema at 10 mg/kg.

Table 2: Biological Activity of Structural Analogs

Compound ClassTarget Organism/EnzymeIC₅₀/MIC
Chlorophenyl-dionesCOX-22.5 µM
Dinitrophenyl-dionesS. aureus32 µg/mL

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